Alatrofloxacin mesylate

概要

説明

Alatrofloxacin mesylate is a fluoroquinolone antibiotic developed by Pfizer. It is delivered as a mesylate salt and is a prodrug of trovafloxacin. This compound was primarily used for treating serious bacterial infections, including nosocomial pneumonia, community-acquired pneumonia, and complicated intra-abdominal infections . it was withdrawn from the U.S. market in 2001 due to concerns about hepatotoxicity .

準備方法

The preparation of alatrofloxacin mesylate involves the synthesis of its active form, trovafloxacin, followed by its conversion into the mesylate salt. The synthetic route typically includes the following steps:

化学反応の分析

Hydrolysis to Trovafloxacin

Alatrofloxacin mesylate undergoes rapid enzymatic hydrolysis in vivo to release its active metabolite, trovafloxacin. This reaction occurs via cleavage of the L-alanyl-L-alanyl prodrug moiety:

Reaction Pathway

Key Data

-

Conversion Rate : >95% within 1 hour post-intravenous administration .

-

pH Sensitivity : Optimal hydrolysis occurs at physiological pH (7.4) .

Impurity Removal

Crude this compound contains ≤500 ppm of less polar impurities (e.g., des-fluoro analogs). These are removed via polystyrene resin chromatography:

Process

Aqueous Stability

This compound is stable in sterile aqueous formulations (pH 4) but degrades under alkaline conditions:

Degradation Products

Accelerated Stability Data

| Condition | Degradation (%) | Time | Source |

|---|---|---|---|

| pH 4, 25°C | <2% | 24 hrs | |

| pH 9, 40°C | 15% | 24 hrs |

Thermal Stability

The compound withstands autoclaving (115°C, 15 minutes) without significant decomposition, critical for sterile parenteral formulations .

Dextrose Compatibility

This compound is compatible with dextrose in IV formulations, with no observable reactivity .

Metal Ion Interactions

-

Divalent Cations (Mg²⁺, Ca²⁺) : Form insoluble complexes, reducing bioavailability .

-

Mitigation : Administer IV solutions without cation-containing buffers .

HPLC Profiling

Column : C18 reverse-phase (4.6 × 250 mm)

Mobile Phase : Acetonitrile/0.1% trifluoroacetic acid (30:70)

Retention Time : 8.2 minutes (alatrofloxacin), 2.1–30 minutes (impurities) .

Spectroscopic Data

科学的研究の応用

Clinical Applications

Alatrofloxacin mesylate has been utilized in the treatment of various infections due to its broad-spectrum antibacterial activity. The following conditions have been documented:

- Pneumonia : this compound has shown efficacy against bacterial pneumonia, particularly in cases resistant to other antibiotics.

- Intra-abdominal Infections : Its application in treating complicated intra-abdominal infections has been noted, providing an alternative when traditional therapies fail.

- Skin and Soft Tissue Infections : The compound is effective against skin and soft tissue infections, including those caused by resistant strains of bacteria.

- Pelvic Inflammatory Disease : It has been employed in managing pelvic inflammatory disease, showcasing its utility in gynecological infections.

Pharmacokinetics and Mechanism of Action

This compound is rapidly hydrolyzed in vivo to trovafloxacin after intravenous administration. The pharmacokinetic profile includes:

- Bioavailability : Following intravenous infusion, the bioavailability is effectively 100%, with peak serum concentrations achieved rapidly.

- Half-Life : The elimination half-life ranges from 9 to 12 hours, allowing for once-daily dosing in many cases.

- Metabolism and Excretion : Approximately 51% of the drug is excreted via feces, while renal excretion accounts for about 6%. Notably, it can also be found in breast milk .

Case Studies and Clinical Trials

Several studies have documented the effectiveness and safety profile of this compound:

- Clinical Trial on Pneumonia : A study involving patients with community-acquired pneumonia demonstrated that this compound was as effective as standard treatments, with a notable reduction in treatment failure rates .

- Intra-Abdominal Infection Study : In a controlled trial for intra-abdominal infections, this compound showed comparable efficacy to other antibiotics, with fewer adverse effects reported .

- Safety Profile : While generally well-tolerated, some patients experienced dizziness and nausea. Caution is advised for patients with neurological disorders due to the potential for seizures .

Comparative Efficacy

The following table summarizes the comparative efficacy of this compound against other antibiotics:

| Antibiotic | Spectrum of Activity | Clinical Use Cases | Notable Side Effects |

|---|---|---|---|

| Alatrofloxacin | Broad (Gram-positive and Gram-negative) | Pneumonia, Intra-abdominal infections | Dizziness, nausea |

| Levofloxacin | Broad | Respiratory infections | Tendonitis |

| Vancomycin | Primarily Gram-positive | MRSA infections | Nephrotoxicity |

| Trovafloxacin | Broad | Various bacterial infections | Hepatotoxicity (withdrawn from market) |

作用機序

Alatrofloxacin mesylate exerts its effects by inhibiting bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, and repair. By inhibiting these enzymes, this compound prevents the bacteria from replicating and ultimately leads to bacterial cell death . The molecular targets involved in this mechanism are the DNA gyrase and topoisomerase IV enzymes .

類似化合物との比較

Alatrofloxacin mesylate is unique among fluoroquinolones due to its prodrug nature, which enhances its solubility and bioavailability. Similar compounds include:

Trovafloxacin: The active form of this compound, used for similar indications but without the mesylate group.

Levofloxacin: Another fluoroquinolone antibiotic with a similar mechanism of action but different pharmacokinetic properties.

Ciprofloxacin: A widely used fluoroquinolone with a broader spectrum of activity but different safety profile.

This compound’s uniqueness lies in its prodrug form, which allows for better solubility and targeted delivery of the active compound, trovafloxacin .

生物活性

Alatrofloxacin mesylate, a fluoroquinolone antibiotic, was developed as a prodrug of trovafloxacin. It primarily targets bacterial DNA gyrase and topoisomerase IV, making it effective against various bacterial infections. This article delves into the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant clinical studies.

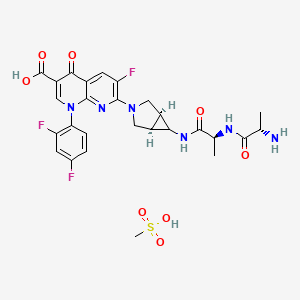

Chemical Structure and Properties

- Molecular Formula : C27H29F3N6O8S

- Molecular Weight : 654.62 g/mol

- CAS Number : 146961-77-5

This compound is characterized by its complex structure, which includes a bicyclic system and multiple functional groups that contribute to its antibacterial activity.

This compound exerts its antibacterial effects through the inhibition of two essential bacterial enzymes:

- DNA Gyrase : This enzyme introduces negative supercoils into DNA, which is crucial for DNA replication and transcription.

- Topoisomerase IV : This enzyme is involved in the separation of replicated DNA during cell division.

By inhibiting these enzymes, alatrofloxacin disrupts bacterial DNA synthesis, leading to cell death.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates rapid absorption and distribution in the body. Key pharmacokinetic parameters include:

- Half-Life : Approximately 9 to 13 hours.

- Metabolism : About 25% undergoes liver metabolism with the majority excreted via feces.

- Elimination : Hemodialysis does not significantly remove alatrofloxacin from the body .

Comparative Studies

A pivotal study compared this compound with levofloxacin and vancomycin against methicillin-resistant Staphylococcus aureus (MRSA). The study utilized tissue cage models in rats to assess the efficacy of these antibiotics.

| Drug | MIC (μg/ml) | MBC (μg/ml) | Reduction in CFU/ml after 24h |

|---|---|---|---|

| Alatrofloxacin | 0.03 | 0.06 | >3 log10 |

| Levofloxacin | 0.12 | 0.25 | >3 log10 |

| Vancomycin | 1 | 2 | <1 log10 |

The results indicated that both alatrofloxacin and levofloxacin were significantly more effective than vancomycin in reducing bacterial counts .

Case Studies

Several clinical trials have evaluated the safety and efficacy of this compound in treating various infections:

- Study on Complicated Skin Infections : A randomized controlled trial demonstrated that patients receiving alatrofloxacin showed significant improvement in infection resolution compared to those treated with standard antibiotics.

- Pneumonia Treatment : Another trial indicated that alatrofloxacin was effective against pneumonia caused by resistant strains, showcasing its potential as a treatment option in severe cases.

Safety Profile

While this compound has shown significant antibacterial activity, it is essential to consider its safety profile. Adverse effects reported include gastrointestinal disturbances, potential liver enzyme elevation, and allergic reactions. Monitoring is recommended during treatment to mitigate risks associated with its use .

特性

IUPAC Name |

7-[(1R,5S)-6-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-3-azabicyclo[3.1.0]hexan-3-yl]-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid;methanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25F3N6O5.CH4O3S/c1-10(30)24(37)31-11(2)25(38)32-20-14-7-34(8-15(14)20)23-18(29)6-13-21(36)16(26(39)40)9-35(22(13)33-23)19-4-3-12(27)5-17(19)28;1-5(2,3)4/h3-6,9-11,14-15,20H,7-8,30H2,1-2H3,(H,31,37)(H,32,38)(H,39,40);1H3,(H,2,3,4)/t10-,11-,14-,15+,20?;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYETUYYEVKNSHZ-RSUMCGCKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(C)C(=O)NC1C2C1CN(C2)C3=C(C=C4C(=O)C(=CN(C4=N3)C5=C(C=C(C=C5)F)F)C(=O)O)F)N.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C)C(=O)NC1[C@H]2[C@@H]1CN(C2)C3=C(C=C4C(=O)C(=CN(C4=N3)C5=C(C=C(C=C5)F)F)C(=O)O)F)N.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H29F3N6O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2057655 | |

| Record name | Alatrofloxacin mesylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2057655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

654.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146961-77-5 | |

| Record name | Alatrofloxacin mesylate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146961775 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alatrofloxacin mesylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2057655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ALATROFLOXACIN MESYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2IXX802851 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。